molecular formula C14H13N3 B1366026 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 446830-57-5

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B1366026
CAS No.: 446830-57-5
M. Wt: 223.27 g/mol
InChI Key: ZMIUZUQCZMISGD-UHFFFAOYSA-N
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Description

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form the imidazo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the imine or amide derivatives back to the methanamine group.

    Substitution: The phenyl group and the imidazo[1,5-a]pyridine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Regeneration of the methanamine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways depending on the functional groups attached to the core structure .

Comparison with Similar Compounds

Uniqueness: (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine stands out due to the presence of the methanamine group, which allows for further functionalization and derivatization, enhancing its utility in various applications.

Properties

IUPAC Name

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUZUQCZMISGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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